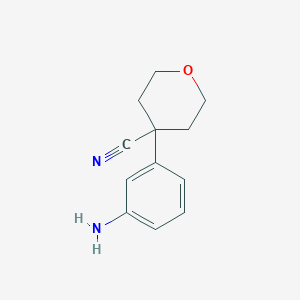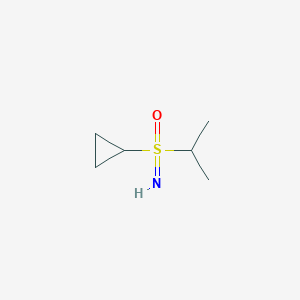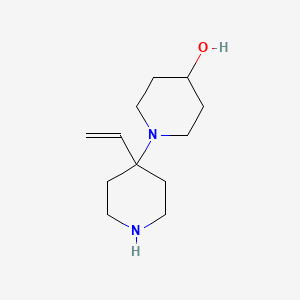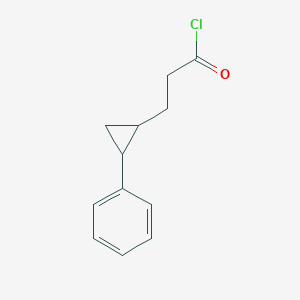![molecular formula C10H14O3 B13198444 Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxides under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by an epoxidation reaction to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the spirocyclic structure under milder conditions, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that interact with nucleophiles in the biological environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but lack the spiro and oxirane functionalities.
Spirocyclic compounds: Compounds like spiro[5.5]undecane have similar spirocyclic structures but different ring sizes and functional groups.
Uniqueness
Methyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is unique due to its combination of a spirocyclic structure with an oxirane ring and a carboxylate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H14O3 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
methyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)5-6-2-3-7(10)4-6/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
DKULIQYRSKTXFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C2(O1)CC3CCC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)





![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)

